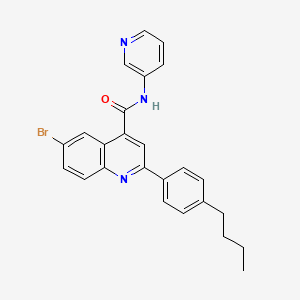
6-bromo-2-(4-butylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide
Vue d'ensemble
Description
6-bromo-2-(4-butylphenyl)-N-3-pyridinyl-4-quinolinecarboxamide is a synthetic compound that has been studied extensively for its potential use in scientific research. This compound is also known as BPN14770, and it has been shown to have a variety of effects on the body, including potential benefits for neurological disorders.
Mécanisme D'action
BPN14770 works by inhibiting the activity of an enzyme called phosphodiesterase-4D (PDE4D), which is involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, BPN14770 increases cAMP levels, which can lead to improved cognitive function and reduced symptoms of neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that BPN14770 can improve cognitive function in animal models of Alzheimer's disease and Fragile X syndrome. It has also been shown to reduce inflammation in the brain and improve synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPN14770 in lab experiments is that it has been well-studied and has shown promising results in animal models. However, one limitation is that more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on BPN14770. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its potential use in combination with other drugs to enhance its effects. Additionally, more research is needed to determine the optimal dosage and administration of BPN14770 for therapeutic use.
Applications De Recherche Scientifique
BPN14770 has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Fragile X syndrome. It has been shown to improve cognitive function and reduce symptoms of these disorders in animal models.
Propriétés
IUPAC Name |
6-bromo-2-(4-butylphenyl)-N-pyridin-3-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O/c1-2-3-5-17-7-9-18(10-8-17)24-15-22(21-14-19(26)11-12-23(21)29-24)25(30)28-20-6-4-13-27-16-20/h4,6-16H,2-3,5H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUDAMKYYRPRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-butylphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-({2-[(4-chlorophenyl)acetyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4264394.png)
![6-bromo-2-(4-butylphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4264405.png)
![1-[4-(benzyloxy)phenyl]-4-(2-chloro-6-fluorobenzoyl)piperazine](/img/structure/B4264408.png)
![2-ethyl 4-methyl 3-methyl-5-[(2-thienylacetyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4264409.png)
![6-chloro-N-[1-(4-ethylphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264417.png)
![6-chloro-N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264422.png)
![methyl 2-{[(6-chloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-ethoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4264427.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylbutanamide](/img/structure/B4264439.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4264441.png)
![ethyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4264452.png)
![6-bromo-2-(4-butylphenyl)-4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4264460.png)
![6-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264478.png)
![N-[3-(aminocarbonyl)-4-(2,5-dimethylphenyl)-2-thienyl]-6-chloro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4264486.png)
![3-cyclohexyl-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4264504.png)